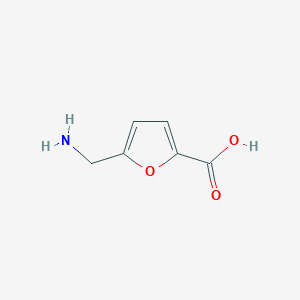
1,3-Butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)- is a chlorinated derivative of butadiene. This compound is characterized by the presence of five chlorine atoms and an isopropoxy group attached to the butadiene backbone. It is a synthetic organic compound with significant applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)- typically involves the chlorination of butadiene derivatives. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where butadiene is reacted with chlorinating agents in the presence of catalysts to enhance the reaction rate and yield. The process is carefully monitored to control the extent of chlorination and to obtain the desired pentachlorinated product.
Chemical Reactions Analysis
Types of Reactions
1,3-Butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated aldehydes or acids.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium amide or thiolates are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of chlorinated aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated butadiene derivatives.
Substitution: Formation of substituted butadiene derivatives with various functional groups.
Scientific Research Applications
1,3-Butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)- involves its interaction with molecular targets through its reactive chlorine atoms and the isopropoxy group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene, 1,1,2,3,4,4-hexachloro-: Another chlorinated derivative of butadiene with six chlorine atoms.
1,1,3,4,4-Pentachloro-1,3-butadiene: A similar compound with five chlorine atoms but different substitution patterns.
Uniqueness
1,3-Butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)- is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to other chlorinated butadiene derivatives. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
CAS No. |
68334-67-8 |
|---|---|
Molecular Formula |
C7H7Cl5O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(3E)-1,1,2,3,4-pentachloro-4-propan-2-yloxybuta-1,3-diene |
InChI |
InChI=1S/C7H7Cl5O/c1-3(2)13-7(12)5(9)4(8)6(10)11/h3H,1-2H3/b7-5- |
InChI Key |
NPPXYBKPTKBFMG-ALCCZGGFSA-N |
SMILES |
CC(C)OC(=C(C(=C(Cl)Cl)Cl)Cl)Cl |
Isomeric SMILES |
CC(C)O/C(=C(/C(=C(Cl)Cl)Cl)\Cl)/Cl |
Canonical SMILES |
CC(C)OC(=C(C(=C(Cl)Cl)Cl)Cl)Cl |
Key on ui other cas no. |
104317-62-6 68334-67-8 |
Synonyms |
1,1,2,3,4-PCMEB 1,1,2,3,4-pentachloro-4-(1-methylethoxy)-1,3-butadiene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-methyl-4-spiro[3,4-dihydro-2H-1-benzopyran-2,1'-cyclopentane]yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1230273.png)
![N-(2-naphthalenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1230275.png)

![3-(4-ethylphenyl)-4-hydroxy-4-[oxo-[4-(2-pyridinyl)-1-piperazinyl]methyl]-1H-quinazolin-2-one](/img/structure/B1230277.png)








![2-[(4-Acetylamino-phenyl)-(2-benzotriazol-1-yl-acetyl)-amino]-2-(4-methoxy-phenyl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide](/img/structure/B1230293.png)
![3-(2,5-dioxo-1-pyrrolidinyl)-N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B1230294.png)
